3-(2-Chloro-5-fluorophenoxy)piperidine
Overview
Description
3-(2-Chloro-5-fluorophenoxy)piperidine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring and a 2-chloro-5-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-fluorophenoxy)piperidine typically involves the reaction of 2-chloro-5-fluorophenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the phenol group acts as a nucleophile and reacts with the piperidine under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-5-fluorophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted piperidines or phenols.
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research has investigated its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Chloro-5-fluorophenoxy)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(2-Chloro-5-fluorophenoxy)piperidine is unique due to its specific structural features. Similar compounds include:
3-(2-Chloro-4-fluorophenoxy)ethylpiperidine: This compound differs in the position of the fluorine atom on the phenyl ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a piperidine ring and has additional fluorine atoms.
These compounds share similarities in their halogenated phenyl groups but differ in their core structures and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloro-5-fluorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-4-3-8(13)6-11(10)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJXYPDGJUUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC(=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663047 | |
Record name | 3-(2-Chloro-5-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-52-0 | |
Record name | 3-(2-Chloro-5-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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